molecular formula C12H16N2O2 B1602842 4-(Piperidin-4-yloxy)benzamide CAS No. 609781-30-8

4-(Piperidin-4-yloxy)benzamide

Cat. No.: B1602842
CAS No.: 609781-30-8
M. Wt: 220.27 g/mol
InChI Key: CFJXVQFODGXUOM-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)benzamide is a chemical compound that features a benzamide group linked to a piperidine ring via an ether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-4-yloxy)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α, a unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Pharmacokinetics

The compound’s gi absorption is high, and it is a p-gp substrate . These properties can impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-yloxy)benzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as hypoxia-inducible factor 1 (HIF-1) pathways . The compound can induce the expression of HIF-1α protein and downstream target genes, such as p21, which is involved in cell cycle regulation and apoptosis . Additionally, this compound has shown inhibitory bioactivity in HepG2 cells, indicating its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, the compound has been shown to induce the expression of HIF-1α protein, which in turn upregulates the expression of cleaved caspase-3, promoting apoptosis . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate the expression of key regulatory proteins suggests its potential in cancer therapy and other applications where controlled cell death is desirable.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. The compound has been shown to activate hypoxia-inducible factor 1 pathways by inducing the expression of HIF-1α protein . This activation leads to the upregulation of target genes involved in cell cycle regulation and apoptosis. Additionally, this compound can interact with proteins such as p21 and cleaved caspase-3, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, making it a viable candidate for in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects such as apoptosis in cancer cells . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies have indicated that the compound’s inhibitory bioactivity in HepG2 cells is dose-dependent, with IC50 values of 0.12 and 0.13 μM for specific derivatives .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to modulate the expression of HIF-1α protein and downstream target genes suggests its involvement in metabolic flux and regulation of metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to induce the expression of HIF-1α protein suggests that it may be transported to hypoxic regions within tissues, where it can exert its effects . Additionally, the compound’s distribution within cells may be influenced by its interactions with specific binding proteins, affecting its localization and accumulation.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound has been shown to induce the expression of HIF-1α protein, which is localized in the hypoxic nucleus This suggests that this compound may be directed to specific subcellular compartments, where it can interact with target proteins and exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with 4-chloropiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzamide attacks the electrophilic carbon of 4-chloropiperidine, resulting in the formation of the ether linkage.

Reaction Conditions:

    Reagents: 4-hydroxybenzamide, 4-chloropiperidine

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Corresponding amine derivatives of the benzamide group.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-4-yloxy)benzamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)benzamide
  • 4-(Morpholin-4-yloxy)benzamide
  • 4-(Pyrrolidin-4-yloxy)benzamide

Uniqueness

4-(Piperidin-4-yloxy)benzamide is unique due to its specific ether linkage between the benzamide and piperidine moieties, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-piperidin-4-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJXVQFODGXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593843
Record name 4-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609781-30-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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